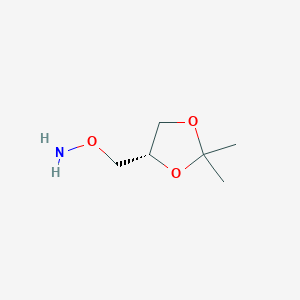
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate” is a biochemical used for proteomics research . It is also known as "1-[[[5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]oxy]-2,5-pyrrolidinedione" . This compound is a protected intermediate in the synthesis of purine metabolites .
Molecular Structure Analysis
The molecular formula of this compound is C19H22N4O11, and its molecular weight is 482.4 . The specific structure is not provided in the search results.Physical And Chemical Properties Analysis
This compound appears as a yellow solid . It is soluble in DMSO and Ethyl Acetate . The compound’s molecular formula is C19H22N4O11, and its molecular weight is 482.4 .Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate involves the protection of ribose, followed by the synthesis of the imidazole ring and the coupling of the two moieties.", "Starting Materials": [ "β-D-ribofuranose", "Succinic anhydride", "Triethylamine", "5-amino-1H-imidazole-4-carboxylic acid", "Acetic anhydride", "Dimethylformamide", "Dichloromethane", "Diisopropylethylamine", "N,N'-Dicyclohexylcarbodiimide", "N-Hydroxysuccinimide" ], "Reaction": [ "β-D-ribofuranose is protected with acetyl groups using acetic anhydride and dimethylformamide.", "The protected ribose is reacted with succinic anhydride and triethylamine to form N-succinyl-β-D-ribofuranose.", "5-amino-1H-imidazole-4-carboxylic acid is coupled with N-hydroxysuccinimide using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form N-succinimidyl-5-amino-1H-imidazole-4-carboxylate.", "The N-succinimidyl-5-amino-1H-imidazole-4-carboxylate is then coupled with N-succinyl-β-D-ribofuranose using N,N'-dicyclohexylcarbodiimide and diisopropylethylamine to form N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate.", "The acetyl groups are then removed using sodium methoxide in methanol to yield the final product." ] } | |
CAS RN |
53459-70-4 |
Product Name |
N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate |
Molecular Formula |
C₁₉H₂₂N₄O₁₁ |
Molecular Weight |
482.4 |
synonyms |
1-[[[5-Amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)-1H-imidazol-4-yl]carbonyl]oxy]-2,5-pyrrolidinedione |
Origin of Product |
United States |
Q & A
Q1: What is the significance of N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate in the synthesis of the target compounds?
A1: N-Succinimidyl-5-amino-1-(2,3,5-tri-O-acetyl-β-D-ribofuranosyl)imidazole-4-carboxylate (4 in the paper) serves as a crucial intermediate in the synthesis of the iodophenyl imidazole ribonucleoside analogues. Its activated carboxylate group, facilitated by the N-succinimidyl moiety, allows for efficient coupling with p-iodoaniline. This coupling reaction is essential for introducing the iodophenyl group, which is crucial for the intended biodistribution studies. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Ethyl trans-Cinnamate-[d5]](/img/structure/B1141962.png)

![6-Benzamido-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic Acid Benzhydryl Ester](/img/structure/B1141973.png)
